Prolintane

Catalog No.
S589162
CAS No.
493-92-5
M.F
C15H23N
M. Wt
217.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prolintane

CAS Number

493-92-5

Product Name

Prolintane

IUPAC Name

1-(1-phenylpentan-2-yl)pyrrolidine

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

InChI

InChI=1S/C15H23N/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14/h3-5,9-10,15H,2,6-8,11-13H2,1H3

InChI Key

OJCPSBCUMRIPFL-UHFFFAOYSA-N

SMILES

CCCC(CC1=CC=CC=C1)N2CCCC2

Synonyms

1-[1-(Phenylmethyl)butyl]pyrrolidine; 1-(1-Benzylbutyl)pyrrolidine; 1-(α-Propylphenethyl)pyrrolidine;1-Phenyl-2-pyrrolidinylpentane; Phenylpyrrolidinopentane; Prolintan;

Canonical SMILES

CCCC(CC1=CC=CC=C1)N2CCCC2

Application in Central Nervous System (CNS) Stimulation

Summary of the Application: Prolintane is a central nervous system (CNS) stimulant and norepinephrine-dopamine reuptake inhibitor developed in the 1950s . It is used in the treatment of blood pressure disregulation, circulatory disorders, and impaired cardiac functions .

Methods of Application or Experimental Procedures: The synthesis of Prolintane is accomplished by the reaction of 2-oxo-1-phenylpentane with pyrrolidine .

Application in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts

Summary of the Application: Prolintane, specifically proline, has been successfully employed in a variety of asymmetric transformations .

Results or Outcomes: These remarkable results remained forgotten until it was reported in 2000 that L-proline was also able to catalyze intermolecular aldol reactions with non-negligible enantioselectivities .

Application in Drug Abuse Detection

Methods of Application or Experimental Procedures: GC-MS revealed the presence of multiple drugs, including cannabinoids, cocaine, nicotine, hydrocodone, and prolintane .

Results or Outcomes: The medical and scientific communities should be aware of the potential for Prolintane abuse .

Application in Asymmetric Synthesis of Prolinamide Catalysts

Summary of the Application: Prolinamide catalysts, resembling dipeptides, have been prepared and applied with low loading (1 mol%) in the asymmetric aldol reactions in brine, which proved to be a better medium than water .

Methods of Application or Experimental Procedures: The preparation of these dipeptide-like organocatalysts involves the synthesis of prolinamide catalysts 35a–c .

Results or Outcomes: The application of these catalysts in asymmetric aldol reactions in brine has been successful .

Application in the Synthesis of Various Pharmaceuticals

Summary of the Application: Prolintane has been used in the development of new routes for the synthesis of various pharmaceuticals .

Prolintane is a stimulant and norepinephrine-dopamine reuptake inhibitor, classified as an amphetamine derivative. It was developed in the 1950s and has been used primarily in clinical settings for its stimulating effects. The compound is known for its ability to enhance alertness, energy levels, and mood by increasing the concentrations of norepinephrine and dopamine in the synaptic cleft, which are critical neurotransmitters involved in various biochemical pathways related to mood regulation and motor control .

The chemical formula for prolintane is C₁₅H₂₃N, and it exists as a hydrochloride salt (prolintane hydrochloride) with the CAS number 1211-28-5. Its structural similarity to other stimulants such as pyrovalerone and methylenedioxypyrovalerone makes it an important compound for both therapeutic and research applications .

Prolintane acts as a stimulant by inhibiting the reuptake of dopamine and norepinephrine in the central nervous system []. These neurotransmitters play a crucial role in alertness, focus, and mood. By blocking their reuptake, prolintane increases their concentration in the synaptic cleft, leading to enhanced stimulation [].

Prolintane's history of abuse highlights its potential dangers. Studies suggest it can cause addiction, anxiety, insomnia, and cardiovascular issues []. Due to these risks, many countries have classified prolintane as a controlled substance [].

, including:

  • Oxidation: This can be performed using agents like potassium permanganate or chromium trioxide.
  • Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
  • Substitution: Reactions with halogenating agents or nucleophiles can occur under specific conditions.

These reactions typically take place in organic solvents such as tetrahydrofuran or methanol, leading to various derivatives depending on the reagents and conditions employed .

Prolintane acts primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its mechanism of action involves blocking the reuptake of norepinephrine and dopamine at their respective transporters, which leads to increased levels of these neurotransmitters in the brain. This action results in heightened alertness, improved mood, and increased energy. Studies indicate that prolintane's effects on locomotor activity are less pronounced than those of methamphetamine, suggesting a potentially lower abuse potential compared to other stimulants .

Prolintane has several applications:

  • Clinical Use: Historically marketed under names such as Katovit and Promotil, it was used to enhance cognitive function and energy levels, particularly among students and workers.
  • Analytical Reference Material: In scientific research, prolintane serves as a reference material for studies related to neurotransmitter transporters and stimulant abuse detection.
  • Forensic Science: It is also utilized in forensic applications to analyze stimulant abuse cases due to its well-defined chemical structure and effects on neurotransmitter systems .

Research into prolintane's interactions has highlighted its potential effects when combined with other substances. For example, the presence of alcohol or other drugs can influence its metabolism and efficacy. Additionally, individual factors such as age, health status, and genetic makeup may affect how prolintane acts within different biological contexts .

Studies have also explored its behavioral pharmacology in animal models, indicating that while it increases locomotor activity, this effect is less intense than that caused by more potent stimulants like methamphetamine .

Prolintane shares structural similarities with several other compounds that belong to the class of amphetamines and their derivatives. Notable similar compounds include:

  • Pyrovalerone
  • Methylenedioxypyrovalerone
  • Propylhexedrine
  • Alpha-Pyrrolidinovalerophenone
  • Phenylpropylaminopentane

Unique Features of Prolintane

CompoundStructure SimilarityMechanism of ActionClinical Use
ProlintaneYesNorepinephrine-dopamine reuptake inhibitorCognitive enhancement
PyrovaleroneYesSimilar stimulant effectsWeight loss
MethylenedioxypyrovaleroneYesStronger stimulant effectsRecreational use
PropylhexedrineYesStimulant effectsNasal decongestant
Alpha-PyrrolidinovalerophenoneYesStimulant effectsRecreational use

Prolintane's unique profile as a moderate stimulant with specific norepinephrine-dopamine reuptake inhibition sets it apart from others in its class, particularly regarding its historical clinical applications and research focus on its pharmacological properties .

Physical Description

Solid

XLogP3

4

Hydrogen Bond Acceptor Count

1

Exact Mass

217.183049738 g/mol

Monoisotopic Mass

217.183049738 g/mol

Boiling Point

153 °C

Heavy Atom Count

16

UNII

EM4YZW677H

Related CAS

1211-28-5 (hydrochloride)

MeSH Pharmacological Classification

Central Nervous System Stimulants

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BX - Other psychostimulants and nootropics
N06BX14 - Prolintane

Other CAS

493-92-5

Wikipedia

Prolintane

Use Classification

Pharmaceuticals

Dates

Modify: 2024-04-14

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